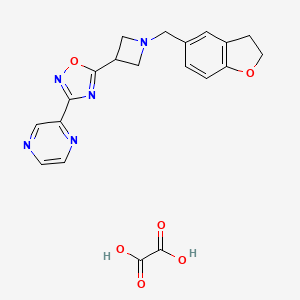
5-(1-((2,3-Dihydrobenzofuran-5-yl)methyl)azetidin-3-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1-((2,3-Dihydrobenzofuran-5-yl)methyl)azetidin-3-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole oxalate is a useful research compound. Its molecular formula is C20H19N5O6 and its molecular weight is 425.401. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
5-(1-((2,3-Dihydrobenzofuran-5-yl)methyl)azetidin-3-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole oxalate (CAS No. 1428372-77-3) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The unique structural features of this compound, including the oxadiazole ring and the incorporation of a benzofuran moiety, suggest diverse mechanisms of action that warrant detailed exploration.
Chemical Structure and Properties
The molecular formula of the compound is C20H19N3O6S, with a molecular weight of approximately 429.45 g/mol. Its structure includes:
- Azetidine ring : A four-membered nitrogen-containing ring that may influence biological activity through interactions with various biological targets.
- Benzofuran moiety : Known for its potential pharmacological properties, including anti-inflammatory and anticancer effects.
- Oxadiazole ring : Associated with antimicrobial and anticancer activities due to its ability to interact with biological macromolecules.
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-oxadiazole scaffold exhibit significant antimicrobial properties. For instance:
- Antibacterial Studies : Recent studies have shown that derivatives of 1,3,4-oxadiazoles demonstrate activity against both Gram-positive and Gram-negative bacteria. In particular, compounds structurally similar to our target compound have been reported to inhibit Staphylococcus aureus and Escherichia coli effectively .
Anticancer Potential
The anticancer activity of oxadiazole derivatives has been extensively documented:
- Mechanism of Action : The oxadiazole ring can interfere with DNA synthesis or repair mechanisms in cancer cells, leading to apoptosis. Studies have demonstrated that similar compounds can inhibit cell proliferation in various cancer cell lines .
Neuroprotective Effects
Some derivatives of oxadiazoles have also been investigated for neuroprotective activities. These compounds may enhance neuronal survival under oxidative stress conditions, indicating potential applications in neurodegenerative diseases .
Case Studies
- Study on Antimicrobial Efficacy : Dhumal et al. (2016) conducted a study on various oxadiazole derivatives and found that specific substitutions significantly increased their antibacterial potency against Mycobacterium bovis BCG .
- Anticancer Activity Research : Desai et al. (2018) explored pyridine-based oxadiazoles and reported their effectiveness against several cancer cell lines, highlighting the need for further development of these compounds as therapeutic agents .
Propiedades
IUPAC Name |
5-[1-(2,3-dihydro-1-benzofuran-5-ylmethyl)azetidin-3-yl]-3-pyrazin-2-yl-1,2,4-oxadiazole;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O2.C2H2O4/c1-2-16-13(3-6-24-16)7-12(1)9-23-10-14(11-23)18-21-17(22-25-18)15-8-19-4-5-20-15;3-1(4)2(5)6/h1-2,4-5,7-8,14H,3,6,9-11H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAFZHNMFBIMTSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)CN3CC(C3)C4=NC(=NO4)C5=NC=CN=C5.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














